Difetarsone
Overview
Preparation Methods
The synthetic routes and reaction conditions for Difetarsone are not extensively documented in publicly available sources. it is known that the compound is synthesized through organic reactions involving arsonic acids and phenylalkylamines . Industrial production methods likely involve standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Difetarsone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the arsonic acid groups, potentially leading to the formation of different reduced species.
Substitution: this compound can undergo substitution reactions, where functional groups on the phenyl rings are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Difetarsone has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of arsonic acids and phenylalkylamines in various chemical reactions.
Industry: this compound’s unique chemical properties make it useful in the development of new antiprotozoal agents and other pharmaceutical compounds.
Mechanism of Action
The exact mechanism of action of Difetarsone is not fully understood . it is believed to exert its effects by interfering with the metabolic processes of protozoal organisms, leading to their death. The molecular targets and pathways involved in this process are still under investigation, but it is known that the compound affects the cellular functions of the protozoa, ultimately leading to their elimination from the host.
Comparison with Similar Compounds
Difetarsone is unique among antiprotozoal agents due to its specific structure and mode of action. Similar compounds include other arsonic acids and phenylalkylamines, such as:
Arsanilic acid: Another arsonic acid used in veterinary medicine.
Roxarsone: An organoarsenic compound used as a feed additive for poultry and swine.
Carbarsone: An antiprotozoal agent similar to this compound, used to treat amoebiasis.
These compounds share some structural similarities with this compound but differ in their specific applications and mechanisms of action.
Properties
CAS No. |
3639-19-8 |
---|---|
Molecular Formula |
C14H18As2N2O6 |
Molecular Weight |
460.15 g/mol |
IUPAC Name |
[4-[2-(4-arsonoanilino)ethylamino]phenyl]arsonic acid |
InChI |
InChI=1S/C14H18As2N2O6/c19-15(20,21)11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(4-8-14)16(22,23)24/h1-8,17-18H,9-10H2,(H2,19,20,21)(H2,22,23,24) |
InChI Key |
YQVALJGIKVYRNI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCCNC2=CC=C(C=C2)[As](=O)(O)O)[As](=O)(O)O |
Canonical SMILES |
C1=CC(=CC=C1NCCNC2=CC=C(C=C2)[As](=O)(O)O)[As](=O)(O)O |
Appearance |
Solid powder |
3639-19-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2-di(4-arsonophenylamino)ethane decahydrate Bemarsal diphetarsone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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